![molecular formula C14H12N4O2S2 B2743584 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1396873-76-9](/img/structure/B2743584.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

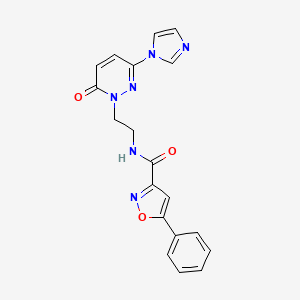

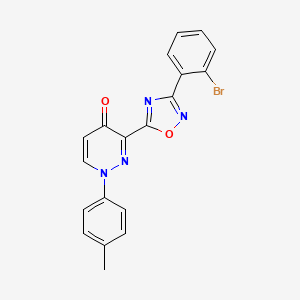

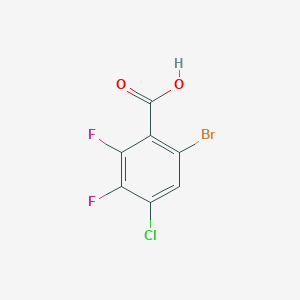

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule that contains several heterocyclic rings including a benzothiazole ring, an azetidine ring, and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Common synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiadiazole rings are aromatic and would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

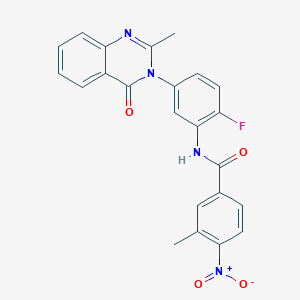

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate and its derivatives have shown potential antimicrobial activity. Research demonstrates the synthesis and evaluation of benzimidazole derivatives, including azetidin-2-ones, that have been screened for their antimicrobial activity, revealing moderate to good inhibition against various pathogenic bacterial and fungal strains (Ansari & Lal, 2009; Gilani et al., 2016).

Anticancer and Renoprotective Activities

These compounds have also been evaluated for their anticancer and renoprotective activities. A study on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety showed that some compounds exhibited remarkable anti-diabetic potency and significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).

Antiproliferative Properties

Moreover, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

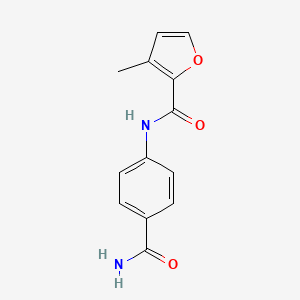

In the field of materials science, derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, specifically BDMA and BDMT, have been studied for their efficiency as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies found that the inhibitors are effective in preventing corrosion, with their efficiency increasing with concentration (Yadav, Sharma, & Kumar, 2015).

Fungicidal Activity

Organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and showed good growth inhibition against several fungi, indicating their potential as fungicidal agents (Wang et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

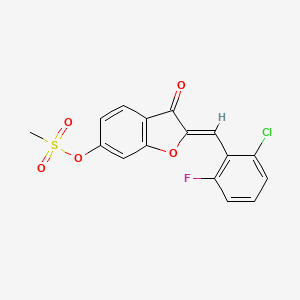

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylthiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c1-8-12(22-17-16-8)13(19)20-9-6-18(7-9)14-15-10-4-2-3-5-11(10)21-14/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYYKHPDEGGDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)

![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)